molecular formula C9H7NO4 B3048343 Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate CAS No. 164667-55-4

Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate

Cat. No.: B3048343
CAS No.: 164667-55-4
M. Wt: 193.16
InChI Key: RDJJCRWCUARXEE-UHFFFAOYSA-N
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Description

Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound with a unique structure that combines a furan ring and a pyrrole ring

Scientific Research Applications

Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate has several applications in scientific research:

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. It’s known that the compound is synthesized via the vilsmeier-haack reaction , which suggests it may interact with its targets through a similar mechanism, involving the formation of a complex with a carbonyl group.

Pharmacokinetics

Its predicted properties include a melting point of 162 °c and a density of 135±01 g/cm3 . These properties may influence its bioavailability, but more research is needed to confirm this.

Safety and Hazards

This compound is harmful if inhaled. It causes skin irritation and may cause respiratory irritation. It also causes serious eye irritation. Therefore, it is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Chemical Reactions Analysis

Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c1-13-9(12)7-3-8-6(10-7)2-5(4-11)14-8/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJJCRWCUARXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(O2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660484
Record name Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164667-55-4
Record name Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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